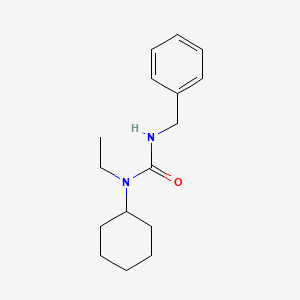

3-Benzyl-1-cyclohexyl-1-ethylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1-cyclohexyl-1-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-18(15-11-7-4-8-12-15)16(19)17-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEQXSBGKYXMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 3 Benzyl 1 Cyclohexyl 1 Ethylurea

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of a compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, or multiplicity, arises from the magnetic influence of neighboring protons (spin-spin coupling), revealing direct connectivity.

While specific experimental data for 3-Benzyl-1-cyclohexyl-1-ethylurea is not publicly available, a theoretical analysis of its structure allows for the prediction of expected ¹H NMR signals. The spectrum would be characterized by distinct signals corresponding to the protons of the benzyl (B1604629), cyclohexyl, and ethyl groups. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely present as a singlet or a multiplet depending on adjacent stereocenters. The ethyl group would exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a result of coupling to each other. The cyclohexyl protons would produce a complex series of multiplets in the aliphatic region of thespectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift offering insights into its hybridization and bonding environment.

For this compound, the ¹³C NMR spectrum would be expected to show signals for each of the carbon atoms in the benzyl, cyclohexyl, and ethyl moieties, as well as the carbonyl carbon of the urea (B33335) group. The carbonyl carbon is typically observed at a significantly downfield chemical shift (around δ 155-165 ppm). The aromatic carbons of the benzyl group would resonate in the δ 125-140 ppm range. The benzylic carbon, the carbons of the ethyl group, and the carbons of the cyclohexyl ring would appear in the upfield aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for confirming the connectivity within the ethyl and cyclohexyl groups by showing cross-peaks between adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This allows for the direct assignment of proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This technique is particularly powerful for piecing together different fragments of the molecule. For instance, an HMBC experiment could show correlations between the benzylic protons and the quaternary carbon of the urea, as well as with the aromatic carbons, thereby confirming the placement of the benzyl group.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound (C₁₆H₂₄N₂O), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule and to study intermolecular interactions such as hydrogen bonding. The IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its specific molecular vibrations.

For urea derivatives, characteristic absorption bands are expected in specific regions of the IR spectrum. The carbonyl (C=O) stretching vibration is one of the most intense and easily identifiable absorptions, typically appearing in the range of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the electronic environment and hydrogen bonding.

The N-H stretching vibrations of the urea moiety are also prominent and informative. Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. Secondary amines (R₂N-H), on the other hand, usually exhibit a single, sharp absorption band in this same region. pressbooks.pub The presence and nature of hydrogen bonding can significantly affect the N-H stretching frequencies, often causing a broadening and a shift to lower wavenumbers.

Table 1: Expected Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Urea) | Stretching | 1630 - 1680 |

| C-N | Stretching | 1250 - 1350 |

Note: The exact positions of the absorption bands can vary depending on the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While a specific crystal structure for this compound was not found, the crystal structures of closely related urea and thiourea (B124793) derivatives offer significant insights into the likely structural features. For example, the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea reveals that the cyclohexane (B81311) ring adopts a chair conformation. researchgate.netresearchgate.netwilliams.edu In this and other similar structures, intermolecular hydrogen bonding plays a crucial role in the molecular assembly within the crystal lattice. researchgate.netresearchgate.net

In the case of 3-benzyl-1-[(cyclohexylidene)amino]thiourea, a related compound, X-ray analysis shows that the cyclohexylidene ring is in a chair conformation. nih.govresearchgate.netnih.gov The crystal structure is characterized by both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov Specifically, molecules form inversion dimers through complementary N-H···S hydrogen bonds. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Related Urea Derivative (1-cyclohexyl-3-(p-tolyl)urea)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.netwilliams.edu |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.6793(11) | williams.edu |

| b (Å) | 9.0970(7) | williams.edu |

| c (Å) | 11.4964(10) | williams.edu |

| β (°) | 98.008(8) | williams.edu |

| V (ų) | 1313.11(19) | williams.edu |

| Z | 4 | williams.edu |

This data is for 1-cyclohexyl-3-(p-tolyl)urea and serves as an illustrative example of the type of information obtained from X-ray crystallography for a similar compound.

Computational and Theoretical Investigations of 3 Benzyl 1 Cyclohexyl 1 Ethylurea

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting the molecular structure and properties of compounds like 3-Benzyl-1-cyclohexyl-1-ethylurea. These methods allow for a detailed examination of the molecule's electronic landscape and intramolecular interactions.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aun.edu.egnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometric optimization. nih.govresearchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure, which dictates the chemical reactivity and properties of the molecule, is also elucidated through DFT. nih.gov These calculations provide insights into the distribution of electron density and the nature of the chemical bonds within the molecule.

Table 1: Representative Optimized Geometrical Parameters of a Urea (B33335) Derivative Core Structure using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.25 | - | - |

| C-N(benzyl) | 1.38 | - | - |

| C-N(cyclohexyl, ethyl) | 1.40 | - | - |

| O=C-N(benzyl) | - | 122.0 | - |

| O=C-N(cyclohexyl, ethyl) | - | 121.5 | - |

| N-C-N | - | 116.5 | - |

| C-N-C(benzyl)-C(aromatic) | - | - | Variable |

| C-N-C(cyclohexyl)-C | - | - | Variable |

Note: The data in this table is representative and based on general findings for similar urea derivatives. Actual values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. irjweb.comnih.gov The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the urea moiety and the benzyl (B1604629) group's phenyl ring. The LUMO, conversely, would likely be centered on the carbonyl group, which acts as an electron acceptor. batistalab.com

Table 2: Representative Frontier Molecular Orbital Energies and Related Properties for a Urea Derivative

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 2.79 |

Note: This data is illustrative and based on typical values for similar organic molecules. Specific calculations are needed for this compound.

Topological Analyses (e.g., Atoms in Molecules (AIM), Non-Covalent Interaction (NCI), Reduced Density Gradient (RDG))

Topological analyses provide a framework for understanding chemical bonding and non-covalent interactions. The Atoms in Molecules (AIM) theory, for instance, analyzes the electron density to partition the molecule into atomic basins and characterize the nature of chemical bonds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and intramolecular interactions. researchgate.netq-chem.com It provides a localized picture of chemical bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). batistalab.comq-chem.commpg.dewisc.edu

For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs to antibonding orbitals, which signifies hyperconjugative interactions. researchgate.net These interactions contribute to the stability of certain conformations. The analysis can reveal, for example, the delocalization of the nitrogen lone pairs into the carbonyl π* orbital, a characteristic feature of amides and ureas. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the benzyl, cyclohexyl, and ethyl substituents in this compound gives rise to a complex conformational landscape. Understanding the relative energies of different conformations is key to predicting the molecule's predominant shape.

Rotational Barriers and Preferred Conformations of N-Substituents

The rotation around the various single bonds in this compound is not entirely free due to steric hindrance and electronic effects. researchgate.net Computational studies can map the potential energy surface (PES) by systematically rotating specific dihedral angles. nih.gov This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation. researchgate.netekb.eg

For the N-substituents, the rotation around the C(sp2)-N bonds in the urea core is expected to have a higher energy barrier compared to the rotation around the N-C(sp3) bonds of the ethyl and cyclohexyl groups. researchgate.net The preferred conformations will be those that minimize steric clashes between the bulky benzyl, cyclohexyl, and ethyl groups while maximizing stabilizing intramolecular interactions. Studies on similar phenylurea derivatives have shown that internal rotation of the phenyl group can lead to multiple equivalent minimum energy forms. nih.gov

Table 3: Representative Rotational Energy Barriers for Substituted Ureas

| Rotational Bond | Calculated Barrier (kcal/mol) |

| C(sp2)-N(alkyl) | 8.6 - 9.4 |

| N-C(ethyl) | ~6.2 |

| N-C(phenyl) | ~2.4 |

Source: Based on data for analogous alkyl- and phenyl-substituted ureas. researchgate.net The specific barriers for this compound would depend on the interplay of all substituents.

Lack of Scientific Data Precludes Detailed Analysis of this compound

A comprehensive and thorough search of scientific literature and chemical databases has revealed a significant lack of specific research and data pertaining to the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article on the computational and theoretical investigations of this specific molecule as requested.

The initial and subsequent targeted searches for scholarly articles, computational studies, and experimental data on this compound did not yield any specific results. This includes a lack of information on its intermolecular interactions, hydrogen bonding characteristics in solution and solid states, molecular dynamics simulations, or any established structure-property relationships.

While general information on the computational analysis of related urea compounds is available, the strict requirement to focus solely on this compound prevents the extrapolation of this data. Applying findings from structurally different molecules would be scientifically unsound and would not meet the criteria for a professional and authoritative article on the specified compound.

Similarly, no specific datasets were found that would allow for the creation of the requested interactive data tables for properties such as bond lengths, bond angles, or intermolecular interaction energies for this compound.

Therefore, until specific research on this compound is conducted and published, a detailed article as outlined in the request cannot be accurately produced.

Molecular Interaction and Mechanistic Research of 3 Benzyl 1 Cyclohexyl 1 Ethylurea

Biochemical Target Identification and Molecular Mechanism Elucidation (In vitro studies)

The elucidation of the biochemical targets and molecular mechanisms of novel compounds is foundational to drug discovery. For a molecule like 3-Benzyl-1-cyclohexyl-1-ethylurea, in vitro studies would be the primary method for identifying its biological activity, drawing comparisons from other urea-based inhibitors.

Urea (B33335) derivatives are well-documented as potent enzyme inhibitors, targeting a wide range of enzymes from kinases to hydrolases like urease. nih.govnih.gov The urea moiety itself is a critical pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which allows it to anchor within an enzyme's active or allosteric site. nih.gov

Kinetic studies on related urea-based inhibitors have revealed various modes of action. For instance, in studies of urease inhibitors, some benzoylthiourea (B1224501) derivatives have been shown to act as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net In contrast, other compounds, such as the monoterpene Camphene used in urease inhibition studies, exhibit competitive inhibition, where they compete directly with the substrate for the active site. nih.gov The specific kinetics (competitive, non-competitive, uncompetitive, or mixed) for this compound would depend entirely on its specific enzyme target and the nature of the binding pocket.

A prominent class of urea-based enzyme inhibitors is kinase inhibitors. Many approved anti-cancer drugs, such as Sorafenib, feature a diaryl urea structure that is crucial for inhibiting kinases like Raf-1. nih.gov The urea group typically forms key hydrogen bonds with the "hinge region" of the kinase domain. Given the structural elements of this compound, it could plausibly target ATP-binding sites in kinases.

| Inhibitor Class | Enzyme Target | Observed Inhibition Mechanism | Reference |

| Benzoylthioureas | Urease | Mixed-type inhibition | researchgate.net |

| Terpenes (e.g., Camphene) | Urease | Competitive inhibition | nih.gov |

| Aryl Ureas (e.g., Sorafenib) | Kinases (e.g., Raf-1, VEGFR) | Competitive (ATP-binding site) | nih.gov |

| Hydroxyurea | Urease | Competitive inhibition | capes.gov.br |

This table presents data from related urea inhibitors to illustrate potential mechanisms.

The molecular recognition of a drug is governed by its interactions with the target protein. The urea functionality is paramount in this process due to its robust hydrogen bonding capabilities. nih.gov In various urea-based inhibitors, the two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This allows for a bidentate hydrogen bonding interaction that can significantly stabilize the drug-receptor complex. nih.gov

For example, in the context of prostate-specific membrane antigen (PSMA) inhibitors, a urea-based scaffold is essential for high-affinity binding. acs.orgwikipedia.org The urea moiety interacts with key residues in the active site, ensuring potent and selective inhibition. Similarly, urea-based compounds have been developed as dopamine (B1211576) transporter (DAT) inhibitors, where the urea group contributes to the affinity and selectivity for the transporter over other receptors. nih.gov

In a highly relevant example, researchers discovered a series of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12). nih.gov In these molecules, the urea core is likely positioned to form critical hydrogen bonds within the ATP-binding pocket of the kinase, a common binding motif for this class of inhibitors. The binding of this compound to a potential target would similarly rely on these directional hydrogen bonds, complemented by hydrophobic interactions from the benzyl (B1604629) and cyclohexyl groups.

The biochemical interactions at the molecular level translate into effects on cellular pathways. Drawing from the example of the CDK12 inhibitors, which share a core structure with this compound, one can hypothesize a potential mechanism of action. nih.gov CDK12 is a kinase that plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. nih.gov

Inhibition of CDK12 by the 3-benzyl-1-cyclohexyl-1-arylurea derivatives led to reduced phosphorylation of RNA polymerase II and subsequently inhibited cell growth in cancer cell lines like SK-BR-3. nih.gov Therefore, if this compound were to target CDK12 or a related transcriptional kinase, its primary biochemical effect would be the disruption of transcription elongation. This would manifest as a downstream modulation of the cell cycle and potentially induce apoptosis in rapidly dividing cells, a hallmark of many anti-cancer agents. nih.gov Other urea derivatives have been shown to affect pathways related to angiogenesis (VEGFR-2 inhibition) and immune response (PD-L1 inhibition). nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular and Biochemical Levels

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound's potency and selectivity. For this compound, SAR would focus on systematically modifying the benzyl and cyclohexyl moieties to understand their contribution to molecular recognition and target specificity.

The benzyl group (a benzene ring attached to a methylene (B1212753) group) is a common feature in medicinal chemistry, typically engaging in hydrophobic and van der Waals interactions within a binding pocket. In the context of the CDK12 inhibitors, the benzyl group is positioned to interact with a specific region of the kinase active site. nih.gov

SAR studies on related compounds often explore the following modifications to the benzyl moiety:

Ring Substitution: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the phenyl ring can modulate electronic properties and create additional interactions. For example, a halogen could introduce a halogen bond, or a methoxy group could act as a hydrogen bond acceptor. nih.gov

Ring Scaffolds: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can alter solubility, metabolic stability, and binding affinity.

Methylene Linker: Modifying the linker, for instance, by creating a benzoyl group, could change the geometry and electronic nature of the interaction. Studies on benzoylthioureas have shown this group to be beneficial for urease inhibition. researchgate.net

| Modification to Benzyl Moiety | Potential Impact on Molecular Recognition | Rationale |

| Para-substitution with Fluorine | May enhance binding affinity through halogen bonding or altered electronics. | Exploring specific interactions in the hydrophobic pocket. nih.gov |

| Replacement with Pyridyl Ring | Can introduce a hydrogen bond acceptor (nitrogen) and alter solubility. | Probing for polar contacts and improving physicochemical properties. |

| Removal of Methylene (Phenylurea) | Alters the flexibility and orientation of the aromatic ring. | Determines the importance of the spacer for optimal positioning. nih.gov |

This table provides hypothetical SAR data based on common medicinal chemistry strategies.

The cyclohexyl group is frequently used in drug design to occupy hydrophobic pockets and to impart conformational rigidity. nih.gov Compared to a flexible linear alkyl chain, the defined chair and boat conformations of the cyclohexane (B81311) ring can lock the molecule into a more favorable binding orientation, thus increasing affinity and selectivity. nih.gov

It is often employed as a bioisostere for a phenyl ring. acs.org While both can occupy similar hydrophobic spaces, the cyclohexyl group is non-aromatic and has a three-dimensional structure, which can lead to different interactions and improved properties such as metabolic stability. In the development of noncovalent SARS-CoV-2 Mpro inhibitors, replacing a phenyl with a cyclohexyl group resulted in similar improvements in potency, demonstrating their bioisosteric nature in that context. acs.org

In the selective CDK12 inhibitors, a trans-substituted cyclohexyl ring was critical. nih.gov This specific stereochemistry ensures the correct spatial orientation of the connected groups to engage with the target. The role of the cyclohexyl moiety in this compound would be analogous:

Hydrophobic Anchor: To fill a lipophilic cavity within the target protein.

Conformational Constraint: To reduce the number of accessible conformations, thereby lowering the entropic penalty of binding.

Selectivity Element: The specific shape and size of the cyclohexyl ring can be a key determinant of selectivity for one target over another closely related one (e.g., one kinase isoform over another).

No Publicly Available Research Data for this compound

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there is no publicly available research data specifically focused on the chemical compound This compound . Consequently, it is not possible to provide a detailed analysis of its molecular interactions, mechanistic research, or computational modeling as requested.

The search for information regarding the "," including the specific subsections on the "Impact of the Ethyl Substituent on Binding and Activity" and "Conformational Flexibility and Its Implications for Molecular Interactions," yielded no relevant results. Similarly, inquiries into "Computational Molecular Docking and Molecular Dynamics for Ligand-Biomacromolecule Complexes" of this particular compound, including "Prediction of Binding Modes and Affinities" and "Identification of Key Interacting Residues and Pharmacophoric Features," did not return any specific studies.

While research exists for structurally related compounds containing benzyl, cyclohexyl, or urea moieties, such as 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives and various other substituted ureas, this information is not directly applicable to this compound. nih.gov Extrapolating findings from these different molecules would be speculative and would not adhere to the strict focus on the requested compound.

Therefore, the creation of a scientifically accurate article based on the provided outline for this compound cannot be fulfilled at this time due to the absence of dedicated research on this specific chemical entity.

Insufficient Information Available for this compound

Following a comprehensive search of available scientific and academic resources, it has been determined that there is a significant lack of published research regarding the chemical compound this compound. The primary information available is limited to its identification and cataloging by chemical suppliers, including its CAS Registry Number, 900136-71-2. appchemical.comappchemical.com

Consequently, it is not possible to provide a detailed article on the "Potential Research Applications in Chemical Biology and Materials Science" for this specific compound as requested. There is no discernible information in the public domain concerning its use in the following areas:

Application as Chemical Probes or Research Tools for Biological Systems: No studies were found that describe or suggest the use of this compound as a chemical probe or a tool for investigating biological systems.

Role in Supramolecular Chemistry and Self-Assembly of Ordered Structures: The search yielded no literature pertaining to the involvement of this compound in supramolecular chemistry or its ability to participate in self-assembly processes to form ordered structures.

Utility as Ligands or Catalysts in Organic Synthesis: There is no available research indicating that this compound has been utilized as a ligand or a catalyst in any form of organic synthesis.

Integration into Advanced Materials Science: No data could be retrieved that points to the integration or application of this compound in materials science, such as in the development of specialized resins, dyes, or as a polymer component.

Due to the absence of detailed research findings, the creation of informative content and data tables as per the specified outline is not feasible at this time. The scientific community has not, to date, published studies that would allow for a thorough and accurate discussion of this compound's potential applications.

Future Research Directions and Unexplored Academic Avenues

Development of Innovative and Sustainable Synthetic Routes

Traditional methods for synthesizing unsymmetrical ureas often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.govtandfonline.com Future research should prioritize the development of novel, more sustainable synthetic pathways to access 3-Benzyl-1-cyclohexyl-1-ethylurea and a library of its analogs.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more environmentally benign syntheses. One promising avenue is the direct use of carbon dioxide (CO₂), an abundant and non-toxic C1 building block, as a phosgene substitute. encyclopedia.pub Catalyst-free methods that involve the reaction of primary aliphatic amines with CO₂ in the absence of organic solvents have shown promise for creating urea (B33335) derivatives. nih.gov Investigating the feasibility of a one-pot reaction between N-ethylcyclohexylamine, benzylamine (B48309), and CO₂ under various conditions (e.g., high pressure, mechanochemical activation) could lead to a greener synthesis of the target molecule. nih.govijsdr.org Another sustainable strategy involves the use of water as a solvent, which can simplify purification and reduce the environmental impact. wiley.com

Flow Chemistry: Continuous flow chemistry presents a scalable and potentially safer alternative to traditional batch processing. frontiersin.org A flow system using sequential microreactors could allow for the controlled, in-situ generation of reactive intermediates, minimizing exposure to hazardous materials and enabling rapid optimization of reaction conditions. nih.govnih.gov This technology would be particularly advantageous for exploring the synthesis of a diverse library of analogs by systematically varying the amine starting materials.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. nih.govnih.gov While direct enzymatic synthesis of this specific trisubstituted urea is not yet established, future research could explore the engineering of enzymes, such as ureases or novel ligases, to catalyze the formation of the urea bond with high specificity and under mild conditions. nih.gov This approach could offer unparalleled stereoselectivity, which would be crucial if chiral versions of the cyclohexyl or benzyl (B1604629) moieties were to be investigated.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Green Chemistry (CO₂-based) | Utilizes renewable feedstock, non-toxic reagents, reduced waste. encyclopedia.pubnih.gov | May require high pressure or specialized catalysts; reaction optimization. |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. frontiersin.orgnih.govnih.gov | Requires specialized equipment; initial setup costs. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme discovery and engineering; substrate scope limitations. |

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough characterization of this compound is fundamental to understanding its physicochemical properties and potential biological interactions. While standard techniques provide basic structural information, advanced methods can offer deeper insights.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning all proton and carbon signals, confirming the connectivity of the benzyl, cyclohexyl, and ethyl groups to the urea nitrogen atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), such as Orbitrap-based systems, can provide highly accurate mass measurements, confirming the elemental composition. earthdoc.org Tandem mass spectrometry (MS/MS) would be crucial for elucidating fragmentation patterns, which can aid in structural confirmation and be used to quantify the compound in complex biological matrices. tandfonline.comlcms.cz

Imaging and Localization: Should this compound show biological activity, understanding its distribution within cells would be paramount.

Fluorescence Microscopy: While the native compound is not fluorescent, future synthetic efforts could incorporate a fluorescent tag. However, this can alter the molecule's properties and localization. nih.govnih.gov An alternative is to use "click chemistry," where a small, inert alkyne group is incorporated into the molecule, which can then be tagged with a fluorophore after fixation in the cell. springernature.com

Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, allowing for visualization of the molecule's location at the nanoscale. oxinst.comnih.govu-bordeaux.fr

Label-Free Imaging: To avoid the potential artifacts of fluorescent tags, advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) could be employed. springernature.com By synthesizing an isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N), NanoSIMS can image its subcellular distribution with high spatial resolution. springernature.com

Deeper Mechanistic Studies at the Atomic and Sub-cellular Levels

Identifying the molecular target and elucidating the mechanism of action are central to any drug discovery or chemical biology endeavor.

Target Identification and Validation: If initial screenings suggest a biological effect, identifying the protein or nucleic acid target will be a key objective. This can be achieved through methods such as thermal shift assays, affinity chromatography, or photo-affinity labeling, where a reactive group is attached to the compound to covalently link it to its binding partner.

Atomic-Level Interactions: Understanding how this compound interacts with its target at an atomic level is crucial for rational optimization. nih.govnih.govresearchgate.net

X-ray Crystallography: Co-crystallization of the compound with its purified target protein can provide a high-resolution 3D structure of the complex, revealing the precise binding mode, key hydrogen bonds, and hydrophobic interactions. nih.gov

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or targets that are difficult to crystallize, cryo-EM is an increasingly powerful alternative for structure determination.

Sub-cellular Dynamics: The behavior of a small molecule within the complex cellular environment is often governed by more than just its affinity for a specific target. nih.gov Studies have shown that non-specific interactions can lead to slow intracellular diffusion and affect the kinetics of target engagement. nih.gov Investigating the kinetics of this compound's entry into cells and its movement between different compartments (e.g., cytoplasm, nucleus, mitochondria) would provide a more complete picture of its pharmacodynamics. nih.gov

Integration of Advanced Computational Methods with Experimental Validation

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of properties and interactions, thereby guiding experimental work. frontiersin.orgnih.govpharmexec.com

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): If a library of analogs is synthesized and tested for biological activity, QSAR models can be built to correlate chemical structures with their activities. nih.gov This can help identify key structural features that are important for efficacy and guide the design of more potent compounds.

Molecular Docking: If a 3D structure of a potential target is known, molecular docking can be used to predict the binding pose and affinity of this compound. youtube.com This can prioritize which compounds to synthesize and test.

Quantum Mechanics (QM): QM methods can provide highly accurate calculations of molecular geometries, electronic properties, and interaction energies, offering a deeper understanding of protein-ligand binding than classical molecular mechanics. ijsdr.orgnih.govrowansci.comijirt.orgprofacgen.com

Simulation and Dynamic Studies:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with a target protein or a biological membrane over time. nih.govnih.govresearchgate.netbohrium.com This can reveal conformational changes upon binding, the stability of the complex, and potential pathways for entry into a binding site. nih.govnih.gov

The Importance of Experimental Validation: It is critical to emphasize that computational predictions must always be validated through experimentation. acs.orgnih.govnih.govmdpi.com Computational models can generate hypotheses, but only experimental data can confirm them. unc.edu For example, binding affinities predicted by docking or MD simulations should be confirmed by biophysical assays like microscale thermophoresis or surface plasmon resonance. mdpi.com Predicted biological effects must be tested in cell-based assays and, eventually, in more complex biological systems. The synergy between computational prediction and experimental validation creates an iterative cycle of design, testing, and refinement that is the hallmark of modern molecular science. nih.govmdpi.com

Q & A

Q. What are the established synthetic pathways for 3-Benzyl-1-cyclohexyl-1-ethylurea, and how can experimental design optimize yield and purity?

- Methodological Answer : The synthesis typically involves urea formation via reaction between cyclohexylamine derivatives and benzyl-isocyanate intermediates. To optimize yield, employ factorial design to test variables like temperature, solvent polarity, and stoichiometric ratios. Pre-experimental screening (e.g., Taguchi methods) identifies critical factors, followed by response surface methodology (RSM) to refine conditions . Process control tools (e.g., in-line spectroscopy) ensure real-time monitoring of intermediates, aligning with chemical engineering design principles for reproducibility .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how are they validated?

- Methodological Answer : Use NMR (¹H/¹³C) for structural elucidation, cross-referencing with IR spectroscopy to confirm functional groups (e.g., urea C=O stretch). Validate purity via HPLC-MS with a C18 column and acetonitrile/water gradient. Method validation follows ICH guidelines: assess linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ. For trace impurities, employ GC-MS with headspace sampling .

Q. How can researchers design stability studies to assess degradation pathways under varying storage conditions?

- Methodological Answer : Apply accelerated stability testing (ICH Q1A) using factorial designs to evaluate temperature (25–60°C), humidity (40–75% RH), and light exposure. Monitor degradation via kinetic modeling (Arrhenius equation) to predict shelf life. Use DOE (Design of Experiments) to identify interactions between stressors, with LC-MS/MS to characterize degradation products .

Advanced Research Questions

Q. How can contradictory data in solubility or bioactivity studies of this compound be resolved?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., polymorphic forms, solvent impurities). Replicate experiments under controlled conditions (GLP) and apply multivariate analysis (PCA or PLS) to isolate confounding factors. Cross-validate results with alternative assays (e.g., isothermal titration calorimetry vs. shake-flask for solubility). Reference theoretical frameworks (e.g., Hansen solubility parameters) to contextualize discrepancies .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition assays, particularly against off-target receptors?

- Methodological Answer : Use structure-activity relationship (SAR) models guided by molecular docking (AutoDock Vina) to identify critical binding motifs. Implement competitive inhibition assays with fluorogenic substrates to quantify IC₅₀ shifts. Apply DoE to screen co-solvents (DMSO tolerance < 1%) and buffer systems (pH 7.4 vs. 6.5) that stabilize the target enzyme’s active site .

Q. How can computational methods (e.g., MD simulations, QSAR) predict the compound’s pharmacokinetic properties, and what experimental validations are necessary?

- Methodological Answer : Run molecular dynamics (GROMACS) to simulate membrane permeability (logP) and plasma protein binding. Validate predictions via in vitro Caco-2 assays for absorption and microsomal stability tests (CYP450 metabolism). QSAR models (e.g., using MOE descriptors) require training on structurally analogous ureas to ensure predictive accuracy. Cross-check with SPR (surface plasmon resonance) for binding kinetics .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in toxicology studies?

- Methodological Answer : Employ non-parametric regression (e.g., LOESS smoothing) or hierarchical Bayesian models to capture non-linear trends. For threshold identification, use BMD (benchmark dose) modeling with PROAST software. Validate with bootstrap resampling to estimate confidence intervals. Integrate omics data (transcriptomics/proteomics) to correlate mechanistic endpoints with dose .

Methodological Framework Integration

- Theoretical Linkage : Align experimental designs with conceptual frameworks (e.g., transition-state theory for enzyme inhibition) to ensure hypothesis-driven research .

- Data Validation : Use triangulation (multiple analytical techniques) and meta-analysis of prior studies to resolve contradictions .

- Ethical Compliance : Adhere to CRDC guidelines (e.g., RDF2050103 for chemical engineering protocols) and institutional safety standards (e.g., SDS protocols for urea handling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.